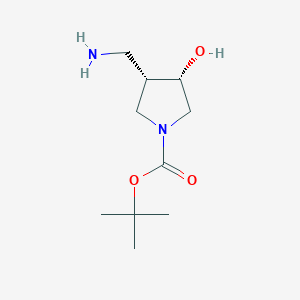![molecular formula C6H4BrN3S B1397852 4-Amino-7-bromothieno[3,4-d]pirimidina CAS No. 1238580-99-8](/img/structure/B1397852.png)
4-Amino-7-bromothieno[3,4-d]pirimidina
Descripción general
Descripción
4-Amino-7-bromothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of an amino group at the 4th position and a bromine atom at the 7th position on the thieno[3,4-d]pyrimidine ring system. This compound has garnered significant interest due to its potential as a potent inhibitor of cyclin-dependent kinases (CDKs) and its extensive study as an anti-tumor agent.
Aplicaciones Científicas De Investigación
4-Amino-7-bromothieno[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its inhibitory effects on cyclin-dependent kinases, making it a potential candidate for cancer research.
Medicine: Due to its anti-tumor properties, it is explored as a lead compound in the development of new anticancer drugs.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .
Mode of Action
4-Amino-7-bromothieno[3,4-d]pyrimidine acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .
Biochemical Pathways
By inhibiting CDKs, 4-Amino-7-bromothieno[3,4-d]pyrimidine affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .
Result of Action
The inhibition of CDKs by 4-Amino-7-bromothieno[3,4-d]pyrimidine results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .
Métodos De Preparación
The synthesis of 4-Amino-7-bromothieno[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2,4-dibromopyrimidine.
Synthetic Route: The key steps include the formation of the thieno[3,4-d]pyrimidine core through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
4-Amino-7-bromothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives with potential biological activities.
Comparación Con Compuestos Similares
4-Amino-7-bromothieno[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-Amino-6-bromothieno[3,4-d]pyrimidine: Similar structure but with bromine at the 6th position.
4-Amino-7-chlorothieno[3,4-d]pyrimidine: Similar structure but with chlorine instead of bromine.
4-Amino-7-methylthieno[3,4-d]pyrimidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of 4-Amino-7-bromothieno[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
7-bromothieno[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGJTRGEFQUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


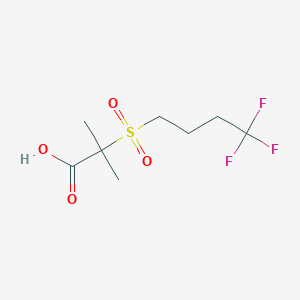
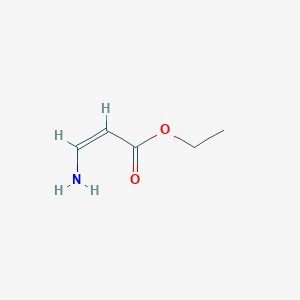
![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
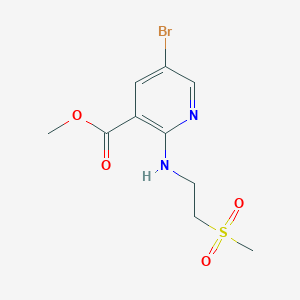
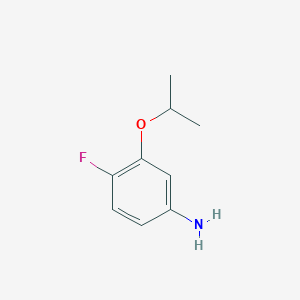
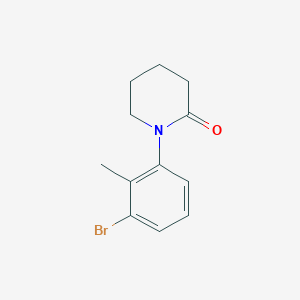

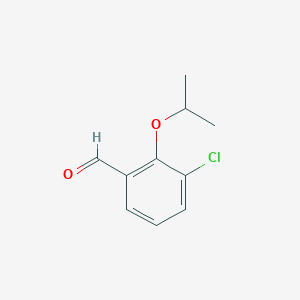


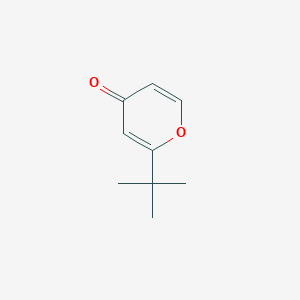
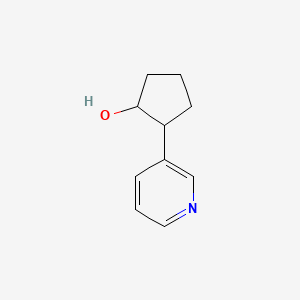
![N-[(4-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1397788.png)
